1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol
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Overview
Description
1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol is a complex organic compound that features an indole moiety, a piperidinol group, and a chlorophenyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol typically involves multiple steps. One common method includes the Fischer indole synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at 110°C to form the indole ring . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studies related to cell biology and biochemistry.
Mechanism of Action
The mechanism of action of 1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways . The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol can be compared with other indole derivatives and piperidinol-containing compounds:
Similar Compounds: Examples include 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide and other indole-based compounds with varying substituents.
Uniqueness: This compound’s unique combination of an indole moiety, a piperidinol group, and a chlorophenyl group distinguishes it from other similar compounds.
Properties
Molecular Formula |
C27H25ClN2O2 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
(1-benzylindol-3-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C27H25ClN2O2/c28-22-12-10-21(11-13-22)27(32)14-16-29(17-15-27)26(31)24-19-30(18-20-6-2-1-3-7-20)25-9-5-4-8-23(24)25/h1-13,19,32H,14-18H2 |
InChI Key |
SSVKZACZPFRISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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